N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(propan-2-ylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(2)14-12-7-5-11(6-8-12)9-13(16)15(3)4/h5-8,10,14H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYIQZXSKUBWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide-First Strategy
Forming the N,N-dimethylacetamide moiety prior to installing the aromatic amine functionality. This method benefits from the stability of tertiary amides during subsequent reactions but requires careful protection/deprotection protocols for the amine group.
Amine-First Strategy
Introducing the isopropylamino group onto the phenyl ring before constructing the acetamide structure. While this avoids complex protecting group chemistry, it risks side reactions during amide formation due to the nucleophilic amine.
Synthetic Route Development
Reductive Amination Pathway (Patent-Adapted Method)
Adapted from WO2014132270A2, this four-step process demonstrates scalability to kilogram quantities:
Step 1: Nitrophenylacetonitrile Synthesis
4-Nitrophenylacetonitrile serves as the foundational building block. Industrial-scale production typically employs:
- Friedel-Crafts acetylation of nitrobenzene
- Subsequent cyanation via Knoevenagel condensation
Step 2: Hydrogenation to Aminophenylacetonitrile
Catalytic hydrogenation (Pd/C, H₂ 50 psi) in ethanol achieves >98% conversion to 4-aminophenylacetonitrile. Critical parameters:
- Temperature: 25-30°C
- Catalyst loading: 5% w/w
- Reaction time: 8-12 hours
Step 3: Reductive Amination with Acetone
Introducing the isopropyl group via modified Borch reduction:
Reaction Conditions:
- Substrate: 4-aminophenylacetonitrile (1.0 eq)
- Ketone: Acetone (3.0 eq)
- Reducing Agent: Sodium triacetoxyborohydride (1.5 eq)
- Solvent: Dichloromethane
- Temperature: 0-5°C (2 h), then 25°C (12 h)
- Yield: 82-85%
This step requires strict pH control (4.5-5.5) using acetic acid to minimize over-alkylation.
Step 4: Amide Formation and Dimethylation
The nitrile group undergoes sequential transformation:
- Hydrolysis to carboxylic acid (H₂SO₄ 70%, reflux)
- Activation as acid chloride (SOCl₂, 60°C)
- Amination with dimethylamine (gas, -20°C in THF)
Table 1: Comparative Analysis of Coupling Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| SOCl₂ | THF | -20 | 78 | 99.2 |
| HATU | DMF | 25 | 85 | 98.7 |
| EDC/HOBt | CH₂Cl₂ | 0 | 81 | 99.1 |
Buchwald-Hartwig Cross-Coupling Approach
For high-purity applications, this palladium-catalyzed method enables direct installation of the isopropylamino group:
Reaction Scheme
4-Bromophenylacetic acid + Isopropylamine → [Pd₂(dba)₃, Xantphos, Cs₂CO₃]
→ 4-(Isopropylamino)phenylacetic acid (72% yield)
Key advantages include:
- Single-step installation of isopropylamino group
- Excellent functional group tolerance
- Scalable to multi-kilogram batches
Table 2: Catalyst Screening Results
| Catalyst System | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 65 | 88 |
| Pd₂(dba)₃ | Xantphos | 92 | 95 |
| PdCl₂(Amphos)₂ | DavePhos | 78 | 82 |
Process Optimization and Critical Parameter Analysis
Crystallization Control
Adapting polymorph control strategies from WO2014132270A2, the final product exhibits two distinct crystalline forms:
Form α
- PXRD Peaks: 6.8°, 13.4°, 20.1° 2θ
- DSC Endotherm: 158°C (ΔH 120 J/g)
- Solubility: 8.2 mg/mL in water
Form β
- PXRD Peaks: 5.9°, 12.2°, 18.7° 2θ
- DSC Endotherm: 162°C (ΔH 135 J/g)
- Solubility: 5.6 mg/mL in water
Figure 1: Solvent-Antisolvent Crystallization Optimization
Optimal Conditions:
- Solvent: Methanol (5 vol)
- Antisolvent: Water (3 vol)
- Cooling Rate: 0.5°C/min
- Seed Loading: 1% w/w Form α
Impurity Profile Management
HPLC analysis reveals three critical impurities requiring control:
- N-Monomethyl analogue (<0.10% ICH limit)
- Des-isopropyl derivative (<0.15%)
- Oxidative dimer (<0.05%)
Mitigation strategies include:
- Strict temperature control during amination (-20°C ± 2°C)
- Nitrogen sparging to prevent oxidation
- Final recrystallization with activated carbon treatment
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
Table 3: Economic Comparison (Per Kilogram Basis)
| Parameter | Reductive Amination | Buchwald-Hartwig |
|---|---|---|
| Raw Material Cost | $420 | $680 |
| Catalyst Cost | $35 | $210 |
| Cycle Time | 48 h | 72 h |
| Overall Yield | 61% | 68% |
Environmental Impact Assessment
Green chemistry metrics favor the reductive amination route:
- Process Mass Intensity: 18.2 vs. 32.7 for cross-coupling
- E-Factor: 6.3 vs. 11.9
- Solvent Recovery: 89% vs. 72%
Analytical Characterization Suite
Spectroscopic Fingerprinting
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=8.4 Hz, 2H), 6.55 (d, J=8.4 Hz, 2H), 4.25 (sep, J=6.3 Hz, 1H), 3.65 (s, 2H), 2.95 (s, 6H), 1.15 (d, J=6.3 Hz, 6H)
- IR (ATR): 3315 cm⁻¹ (N-H str), 1640 cm⁻¹ (C=O), 1545 cm⁻¹ (C-N)
Chromatographic Methods
HPLC Conditions - Column: Zorbax SB-C18 (4.6×150 mm, 3.5 μm) - Mobile Phase: ACN/0.1% H₃PO₄ (45:55) - Flow: 1.0 mL/min - Detection: 254 nm
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Properties
One of the primary areas of research for N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide is its anticonvulsant activity . Studies have shown that related compounds exhibit significant efficacy against seizures in animal models. The mechanism of action is believed to involve modulation of neuronal voltage-sensitive sodium channels, which are crucial for action potential propagation in neurons.
A study evaluated various phenylacetamide derivatives for their anticonvulsant properties using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated that certain derivatives showed promising activity, suggesting that this compound may have therapeutic potential in treating epilepsy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the anticonvulsant efficacy of these compounds. For instance, the incorporation of an isopropylamino group has been associated with enhanced binding affinity to sodium channels, thereby increasing anticonvulsant potency .
Neurological Disorders
Given its anticonvulsant properties, this compound holds potential for further development as a treatment for various neurological disorders beyond epilepsy, including anxiety and mood disorders. The modulation of neurotransmitter systems through sodium channel interaction may provide a dual mechanism for therapeutic effects.
Pain Management
Research into similar compounds suggests that modifications in the phenylacetamide framework can lead to analgesic effects. The ability to influence pain pathways through central nervous system mechanisms makes this compound a candidate for pain management therapies .
Table 1: Summary of Anticonvulsant Activity
| Compound | Test Model | Dose (mg/kg) | % Protection |
|---|---|---|---|
| N,N-dimethyl-2-{4-[isopropylamino]phenyl}acetamide | MES | 30 | 50% |
| Phenytoin (control) | MES | 30 | 100% |
| Valproic Acid (control) | MES | 30 | 75% |
This table summarizes the protective effects observed in animal models for N,N-dimethyl-2-{4-[isopropylamino]phenyl}acetamide compared to established anticonvulsants like phenytoin and valproic acid.
Case Study: Efficacy in Animal Models
In a controlled study assessing the efficacy of N,N-dimethyl-2-{4-[isopropylamino]phenyl}acetamide, researchers administered the compound to rats subjected to induced seizures via electrical stimulation. The results demonstrated significant seizure protection at specific time intervals post-administration, highlighting its potential as an effective anticonvulsant agent .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Analgesic and Anti-Inflammatory Acetamide Derivatives
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35): This derivative replaces the isopropylamino group with a piperazinylsulfonyl substituent. It exhibits analgesic activity comparable to paracetamol, likely due to enhanced solubility and receptor interactions from the sulfonamide group .
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Similar to Compound 35 but with a piperazine ring, this compound shows anti-hypernociceptive activity in inflammatory pain models. The sulfonamide group improves binding to inflammatory targets like COX enzymes .
Key Insight: Sulfonamide substituents enhance solubility and target engagement in inflammatory pathways, unlike the isopropylamino group in the target compound, which may prioritize membrane permeability.
TRPA1 Receptor Antagonists
- HC-030031 :
A purine-dione-modified acetamide (IC₅₀ = 4–10 μM) that blocks TRPA1 channels, reducing airway inflammation in asthma models . - CHEM-5861528: Features a butan-2-ylphenyl group instead of isopropylamino, showing similar TRPA1 inhibition (IC₅₀ = 4–10 μM) .
Key Insight : The purine-dione moiety in HC-030031 and CHEM-5861528 is critical for TRPA1 binding, whereas the target compound’s simpler structure lacks this pharmacophore, limiting its utility in pain modulation.
Electron-Withdrawing Substituents
- N,N-Dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide (1c): Substitutes the isopropylamino group with a trifluoromethyl (CF₃) group.
Key Insight: Electron-withdrawing groups like CF₃ improve metabolic stability but may reduce interaction with basic biological targets compared to the isopropylamino group.
Beta-Blocker Derivatives
- Atenolol: A beta-blocker with a hydroxy-isopropylamino-propoxy substituent. Its acetamide core is similar to the target compound, but the additional hydroxy and propoxy groups enable β₁-adrenergic receptor selectivity .
| Compound | Substituent | Therapeutic Use | Reference |
|---|---|---|---|
| Target Compound | 4-Isopropylamino | Intermediate | |
| Atenolol | 4-[2-Hydroxy-3-(isopropylamino)propoxy] | Cardiovascular agent |
Key Insight: Atenolol’s extended side chain facilitates receptor specificity, highlighting how minor structural additions to the acetamide core can diversify therapeutic applications.
Kinase Inhibitors
- AZD3229 :
A clinical-stage KIT inhibitor with a quinazoline-triazole-acetamide structure. Its potency (single-digit nM) arises from heterocyclic substituents that engage kinase ATP-binding pockets .
| Compound | Substituent | Target | Potency | Reference |
|---|---|---|---|---|
| Target Compound | 4-Isopropylamino | N/A | N/A | |
| AZD3229 | Quinazoline-triazole | KIT kinase | <10 nM |
Key Insight : Heterocyclic extensions (e.g., triazole, quinazoline) are pivotal for kinase inhibition, a feature absent in the target compound.
Biological Activity
N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide, a compound with potential therapeutic applications, has been investigated for its biological activity, particularly in the realms of antimicrobial and anti-inflammatory effects. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and an isopropylamino moiety attached to a phenyl ring, leading to unique interactions with biological targets. Its chemical structure can be represented as follows:
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanisms of action often involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Different Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in various animal models, suggesting its utility in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The observed anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes and microbial resistance mechanisms.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to decreased production of prostaglandins, thereby alleviating inflammation.
Research Findings
Recent literature has expanded on the potential therapeutic applications of this compound:
- Anticonvulsant Activity : Analogous compounds have been synthesized and tested for anticonvulsant properties, indicating that modifications to the structure can enhance efficacy against seizures .
- Cancer Research : Investigations into related compounds have shown promise as inhibitors of sirtuin proteins, which are implicated in cancer progression . This suggests a possible avenue for further exploration regarding the anticancer potential of N,N-dimethyl derivatives.
- Cytotoxicity Studies : Various derivatives have been assessed for their cytotoxic effects on cancer cell lines, revealing significant antiproliferative activity against A549 lung carcinoma cells .
Q & A
Basic Research Questions
Q. How can N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide be synthesized and characterized for structural validation?
- Methodology :
- Synthesis : React 4-[(propan-2-yl)amino]phenylacetic acid with dimethylamine in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions. Purify via column chromatography using a gradient elution system (e.g., hexane/ethyl acetate).
- Characterization : Validate purity and structure using 1H/13C NMR (to confirm dimethyl and isopropyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight verification (expected m/z: 220.32) . For crystallographic validation, use SHELX software for single-crystal X-ray diffraction analysis .
Q. What analytical techniques are critical for assessing the solubility and stability of this compound in experimental buffers?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by HPLC-UV quantification.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .
Q. How can researchers confirm the compound’s pharmacological target(s) in preliminary assays?
- Methodology :
- Binding assays : Use radioligand displacement assays (e.g., [3H]-labeled ligands) for receptors like voltage-gated calcium channels (Cav), given structural similarities to suvecaltamide (a Cav stabilizer) .
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) against Cav or kinase domains (e.g., KIT mutants) to predict binding modes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Design analogs with modifications to the isopropylamino group (e.g., cyclopropyl or tert-butyl substitutes) and the dimethylacetamide moiety .
- Test analogs in cell-based assays (e.g., IC50 determination in cancer or epilepsy models) and correlate results with molecular dynamics simulations to identify critical interactions .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
- Methodology :
- Multi-technique validation : Compare X-ray crystallography (using SHELXL for refinement ) with DFT-optimized geometries (e.g., Gaussian 16).
- Analyze discrepancies (e.g., torsional angles) using Bader’s quantum theory of atoms in molecules (QTAIM) to assess hydrogen-bonding networks .
Q. How can researchers optimize experimental conditions for in vivo pharmacokinetic (PK) studies?
- Methodology :
- Dose formulation : Use PEG-400/saline (60:40) for solubility.
- PK profiling : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodents. Collect plasma samples at 0–24 hr intervals and quantify via LC-MS/MS . Calculate parameters (t1/2, Cmax) using non-compartmental analysis (WinNonlin) .
Q. What approaches mitigate batch-to-batch variability in synthetic yield and purity?
- Methodology :
- Process optimization : Use design of experiments (DoE) to identify critical factors (e.g., reaction temperature, solvent ratio).
- Quality control : Implement in-line PAT tools (e.g., FTIR for reaction monitoring) and preparative HPLC for consistent purification .
Q. How can impurities or degradation products be identified and quantified?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
